molecular formula C13H15NO4 B2581059 6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 199443-38-4

6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B2581059
CAS RN: 199443-38-4
M. Wt: 249.266
InChI Key: CKLUNBZKIOXZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxylic acid group (-COOH). The furylmethylamino group is attached to the cyclohexene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including cyclohexene carboxylic acid derivatives, are recognized for their role in biorenewable chemical production. These compounds, produced fermentatively by microbes like Escherichia coli and Saccharomyces cerevisiae, become inhibitory at concentrations below desired yields. The inhibition mechanisms include damage to the cell membrane and internal pH reduction. Research aims to understand these effects to engineer microbes with enhanced tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Bioactive Compounds from Plants

Carboxylic acids derived from plants exhibit significant biological activity, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship of these compounds suggests that rosmarinic acid and similar derivatives exhibit the highest antioxidant activity. This indicates the potential of cyclohexene carboxylic acid derivatives in developing new bioactive materials for medical and pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).

Organic Synthesis and Drug Development

The study of β-amino acid derivatives, including those related to cyclohexene carboxylic acid, highlights their importance in medicinal chemistry. These compounds are central to drug research due to their biological relevance and potential in creating new molecular entities. This encompasses the use of various metathesis reactions for the synthesis and transformation of functionalized β-amino acid derivatives, showcasing the versatility and robustness of these methodologies (Kiss, Kardos, Vass, & Fülöp, 2018).

Levulinic Acid in Drug Synthesis

Levulinic acid, a carboxylic acid with potential in drug synthesis, demonstrates the flexibility and diversity of carboxylic acids in creating value-added chemicals and reducing drug synthesis costs. This highlights the broader potential of carboxylic acids, including cyclohexene derivatives, in medicinal applications and their role in developing cost-effective and cleaner reaction processes (Zhang et al., 2021).

Bioisosteres for Drug Design

Carboxylic acids serve as critical pharmacophores in numerous drugs. However, issues like toxicity and metabolic instability have led to the exploration of bioisosteres to overcome these challenges. The development of novel carboxylic acid substitutes, which include derivatives of cyclohexene carboxylic acid, aims to improve pharmacological profiles and overcome the limitations associated with traditional carboxylate moieties (Horgan & O’Sullivan, 2021).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. This is highly dependent on the specific compound and its properties. Without specific studies or data on this compound, it’s difficult to provide an accurate analysis .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some carboxylic acids can be corrosive and cause burns and eye damage .

properties

IUPAC Name

6-(furan-2-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-4,7,10-11H,5-6,8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLUNBZKIOXZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.